Scaffold-Level Differentiation: 2-Hydroxypropyl Linker vs. Ethyl Linker in Oxopyridine-Benzamide Hybrids
The compound incorporates a 2-hydroxypropyl linker connecting the 2-oxopyridin-1(2H)-yl moiety to the 5-chloro-2-methoxybenzamide core, whereas the closest commercially catalogued analog—5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide—uses an ethyl linker without the hydroxyl group and has a substituted oxopyridine head. In the FXIa inhibitor series reported by Wang et al. (2025), linker hydroxylation and substitution patterns were shown to modulate selectivity over plasma kallikrein by >10-fold and alter clotting assay potency (aPTT) [1]. Although direct head-to-head data for this specific pair is not publicly available, the class-level SAR indicates that the 2-hydroxypropyl linker introduces an additional hydrogen-bond donor/acceptor that can engage the S1 pocket differently and affect metabolic stability through phase II conjugation pathways.
| Evidence Dimension | Linker structure and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 2-hydroxypropyl linker (1 H-bond donor, 2 H-bond acceptors on the linker) |
| Comparator Or Baseline | Ethyl linker in 5-chloro-2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (0 H-bond donors on linker) |
| Quantified Difference | Qualitative: additional H-bond donor; FXIa/kallikrein selectivity shifts >10-fold reported for linker modifications in the same chemical class [1] |
| Conditions | Inferred from FXIa and plasma kallikrein enzymatic assays in the oxopyridine derivative class [1] |
Why This Matters
For researchers procuring a compound to explore FXIa SAR, the presence of the hydroxyl group directly impacts the developability profile (solubility, metabolic stability, target selectivity), making simple linker substitution without verification a risk to experimental reproducibility.
- [1] Wang Y, Yan S, Yuan J, Meng X, Liu P, Zhang S, Meng F, Liu W, Zhang S, Huang C, Wei Q. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Med. Chem., 2025, 16, 3764-3777. View Source
